molecular formula C7H15NO3 B13513450 ethyl N-(2-hydroxyethyl)-beta-alaninate CAS No. 3705-57-5

ethyl N-(2-hydroxyethyl)-beta-alaninate

Cat. No.: B13513450
CAS No.: 3705-57-5
M. Wt: 161.20 g/mol
InChI Key: KFMUHEFRYACHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-hydroxyethyl)-beta-alaninate is an organic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of an ethyl ester group and a hydroxyethyl group attached to the beta-alanine backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(2-hydroxyethyl)-beta-alaninate can be synthesized through several methods. One common synthetic route involves the reaction of beta-alanine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with 2-aminoethanol to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The final compound is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-hydroxyethyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl N-(2-oxoethyl)-beta-alaninate.

    Reduction: Formation of ethyl N-(2-hydroxyethyl)-beta-alaninol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(2-hydroxyethyl)-beta-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-(2-hydroxyethyl)-beta-alaninate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: Similar in structure but contains a methyl group instead of an ethyl group.

    N-(2-hydroxyethyl)cytisine: Contains a cytisine moiety instead of a beta-alanine backbone.

    N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups and an ethylenediamine backbone.

Uniqueness

Ethyl N-(2-hydroxyethyl)-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

3705-57-5

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

ethyl 3-(2-hydroxyethylamino)propanoate

InChI

InChI=1S/C7H15NO3/c1-2-11-7(10)3-4-8-5-6-9/h8-9H,2-6H2,1H3

InChI Key

KFMUHEFRYACHHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.